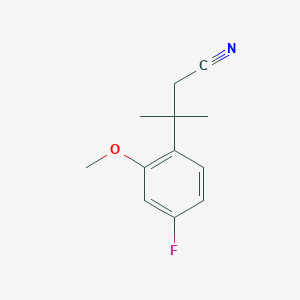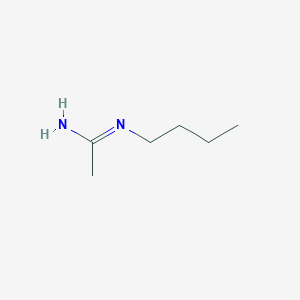
4,7-Dimethyl-5-hydorxyindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-5-hydroxyindane is an organic compound belonging to the indane family. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of hydroxyl and methyl groups in 4,7-Dimethyl-5-hydroxyindane makes it a compound of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-hydroxyindane can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindane with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethyl-5-hydroxyindane may involve catalytic hydrogenation of 4,7-dimethylindanone followed by hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-5-hydroxyindane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4,7-dimethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,7-Dimethylindanone.
Reduction: 4,7-Dimethylindane.
Substitution: Halogenated derivatives such as 4,7-dimethyl-5-bromoindane.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-5-hydroxyindane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-5-hydroxyindane involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethylindanone: Similar structure but lacks the hydroxyl group.
5-Hydroxyindane: Similar structure but lacks the methyl groups.
4,7-Dimethylindane: Similar structure but lacks the hydroxyl group.
Uniqueness
4,7-Dimethyl-5-hydroxyindane is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4,7-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZITTVZXGTMFMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CCC2)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

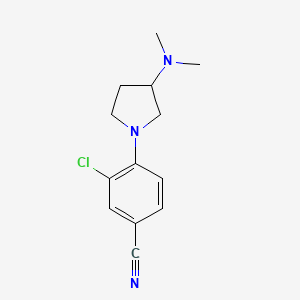
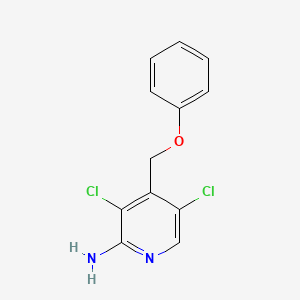
![6-Methoxy-3-methylbenzo[b]thiophene](/img/structure/B8302311.png)
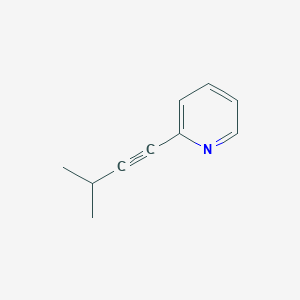
![Rac-2-[1-(2,3-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302322.png)
![7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one](/img/structure/B8302325.png)
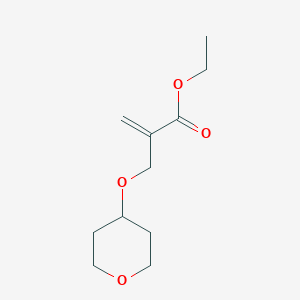
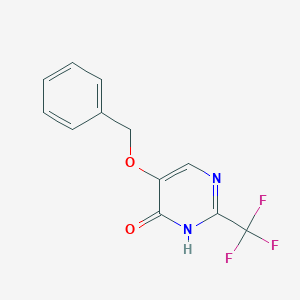
![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)
![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)

![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
